molecular formula C8H6F3NO3 B1415820 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid CAS No. 1803809-28-0

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid

Cat. No.: B1415820
CAS No.: 1803809-28-0
M. Wt: 221.13 g/mol
InChI Key: MONPOBFMELNTRZ-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid (CAS 1803809-28-0) is a high-value fluorinated pyridine derivative with a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound serves as a critical synthetic building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel active molecules. The presence of both the acetic acid side chain and the difluoromethoxy group on the pyridine ring offers versatile sites for further chemical modification, such as amide bond formation or coupling reactions, making it a valuable intermediate for constructing more complex target structures . Available for procurement through certified suppliers, this product is intended for research and development purposes only . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. All technical information is provided for research purposes.

Properties

IUPAC Name

2-[4-(difluoromethoxy)-5-fluoropyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-5-3-12-4(2-7(13)14)1-6(5)15-8(10)11/h1,3,8H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONPOBFMELNTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218905
Record name 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803809-28-0
Record name 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803809-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 4-(difluoromethoxy)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the introduction of the difluoromethoxy group and the fluorine atom onto the pyridine ring, followed by the attachment of the acetic acid moiety. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy and fluorine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are being investigated to understand its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid:

Compound Name Substituents (Pyridine Positions) Functional Group Molecular Formula Molar Mass (g/mol) pKa (Predicted/Experimental) Key Differences
2-(5-Fluoropyridin-2-yl)acetic acid 5-F, 2-CH₂COOH Acetic acid C₇H₆FNO₂ 155.13 3.90 ± 0.10 Lacks difluoromethoxy group at position 4
2-(5-Phenylpyridin-2-yl)acetic acid 5-Ph, 2-CH₂COOH Acetic acid C₁₃H₁₁NO₂ 213.23 N/A Phenyl substituent instead of difluoromethoxy
2-(Difluoromethoxy)pyridine-3-carboxylic acid 3-OCF₂H, 3-COOH Carboxylic acid C₇H₅F₂NO₃ 173.56 N/A Substituents at position 3; no acetic acid chain
2-Fluoro-2-(5-(trifluoromethyl)thiophen-2-yl)acetic acid Thiophene core with CF₃, 2-CH₂COOH Acetic acid C₇H₅F₄O₂S 230.17 N/A Thiophene ring instead of pyridine

Physicochemical Properties

  • Acidity: The electron-withdrawing effects of fluorine and difluoromethoxy lower the pKa of the acetic acid group, increasing its acidity relative to non-fluorinated analogs (e.g., 2-(5-Phenylpyridin-2-yl)acetic acid) .
  • Synthetic Complexity : The introduction of difluoromethoxy may require specialized reagents (e.g., chlorodifluoromethane) or coupling strategies, contrasting with simpler halogenation or Suzuki reactions used for phenyl-substituted analogs .

Biological Activity

2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with fluorine and a difluoromethoxy group. Its molecular formula is C₈H₆F₃NO₃, with a molecular weight of 221.13 g/mol. This compound belongs to the class of fluorinated carboxylic acids, which have garnered attention in medicinal chemistry due to their potential biological activities.

Structural Characteristics

The presence of the difluoromethoxy group and the fluorine substituents on the pyridine ring enhances the compound's lipophilicity and electron-withdrawing properties. These characteristics may influence its reactivity and biological interactions, making it a candidate for further research in pharmacology and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts, potentially leading to enhanced potency and selectivity in biological systems .

Potency and Efficacy

Research indicates that fluorination can significantly impact the potency of compounds as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. For instance, modifications similar to those in this compound have shown promising results in enhancing cytotoxicity against various cancer cell lines. In studies comparing fluorinated derivatives, compounds with increased fluorination often exhibited lower IC50 values, indicating higher potency .

Data Tables

Compound NameMolecular FormulaIC50 (μM)Biological Activity
This compoundC₈H₆F₃NO₃TBDPotential HDAC inhibitor
SF5-vorinostatC₁₅H₁₄F₅N₃O₃0.88HDAC inhibitor with improved potency
LargazoleC₁₄H₁₉N₃O₂S5.59HDAC inhibitor

Case Studies

  • Histone Deacetylase Inhibition : A study investigating various fluorinated derivatives revealed that compounds similar to this compound could inhibit HDACs at low micromolar concentrations. The introduction of fluorine atoms was found to enhance lipophilicity while maintaining selective inhibition of HDAC isoenzymes .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that fluorinated compounds exhibited significant cytotoxic effects against several human cancer cell lines, including prostate and colon cancer cells. The selectivity towards cancer cells over normal cells was particularly noted, suggesting a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid?

  • Methodology : Begin with a fluoropyridine precursor (e.g., 4-(difluoromethoxy)-5-fluoropyridine) and introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, react the precursor with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by hydrolysis with NaOH (1M) in ethanol/water (1:1) under reflux. Monitor reaction progress via TLC and purify the final product using recrystallization (ethanol/water mixture) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm the presence of difluoromethoxy (-OCF₂H) and fluoropyridine groups. ¹H and ¹³C NMR validate the acetic acid moiety.
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms the molecular ion peak [M-H]⁻.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects trace impurities .

Q. What are the critical storage conditions to maintain compound stability?

  • Recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to moisture, as the difluoromethoxy group is susceptible to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine degradation pathways .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

  • Computational Approach : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Solvent effects (e.g., water) are modeled via the Polarizable Continuum Model (PCM). These studies predict reactivity toward electrophilic aromatic substitution at the pyridine ring’s 3-position .

Q. What experimental strategies resolve contradictions in biological activity data for fluorinated pyridine derivatives?

  • Methodology :

  • Dose-Response Assays : Test compound efficacy across a concentration gradient (1 nM–100 µM) against target enzymes (e.g., kinases).
  • Structural Analog Comparison : Compare activity with analogs lacking the difluoromethoxy group to isolate its contribution.
  • Molecular Dynamics Simulations : Simulate ligand-enzyme binding (e.g., GROMACS) to identify steric/electronic clashes affecting activity .

Q. How can regioselective functionalization of the pyridine core be achieved for derivatization?

  • Strategies :

  • Directed C-H Activation : Use Pd(OAc)₂ with 2,2'-bipyridine ligand to direct coupling at the 3-position.
  • Protecting Groups : Temporarily protect the acetic acid moiety (e.g., tert-butyl ester) to avoid interference during reactions.
  • Competitive Kinetics : Monitor reaction intermediates via in-situ IR spectroscopy to optimize selectivity .

Q. What advanced techniques quantify trace impurities from synthetic by-products?

  • Analytical Workflow :

  • LC-MS/MS : Identify impurities (e.g., ethyl ester residues) using a Q-TOF detector and targeted MS² fragmentation.
  • qNMR : Quantify impurities with ¹H NMR using 1,4-dinitrobenzene as an internal standard.
  • ICH Validation : Establish LOD (0.1%) and LOQ (0.3%) following ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid
Reactant of Route 2
2-(4-(Difluoromethoxy)-5-fluoropyridin-2-yl)acetic acid

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